

# Spectroscopic Profile of N-(5-Bromo-2-methylphenyl)acetamide: A Technical Guide

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## Compound of Interest

Compound Name: *N*-(5-Bromo-2-methylphenyl)acetamide

Cat. No.: B050266

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **N-(5-Bromo-2-methylphenyl)acetamide**, a key intermediate in various organic synthesis applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization.

## Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-(5-Bromo-2-methylphenyl)acetamide**.

### <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available			

### <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	

## Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Interpretation
Data not available	

## Mass Spectrometry (MS) Data

m/z	Interpretation
Data not available	

Note: Specific experimental spectroscopic data for **N-(5-Bromo-2-methylphenyl)acetamide** is not readily available in public databases. The tables above are placeholders to be populated upon acquisition of the data.

## Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard techniques for the analysis of solid organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **N-(5-Bromo-2-methylphenyl)acetamide** would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard.

- <sup>1</sup>H NMR Spectroscopy:** Proton NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data acquisition would involve a sufficient number of scans to achieve an adequate signal-to-noise ratio. The chemical shifts would be reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
- <sup>13</sup>C NMR Spectroscopy:** Carbon-13 NMR spectra would be obtained on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts would be referenced to the solvent signal and reported in ppm.

## Infrared (IR) Spectroscopy

The infrared spectrum of solid **N-(5-Bromo-2-methylphenyl)acetamide** would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A common method for solid samples is the potassium bromide (KBr) pellet technique.

- A small amount of the finely ground sample (1-2 mg) would be intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
- The mixture would then be compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.
- The KBr pellet would be placed in the sample holder of the FTIR spectrometer, and the spectrum would be recorded over the standard mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of a pure KBr pellet would be recorded and subtracted from the sample spectrum.

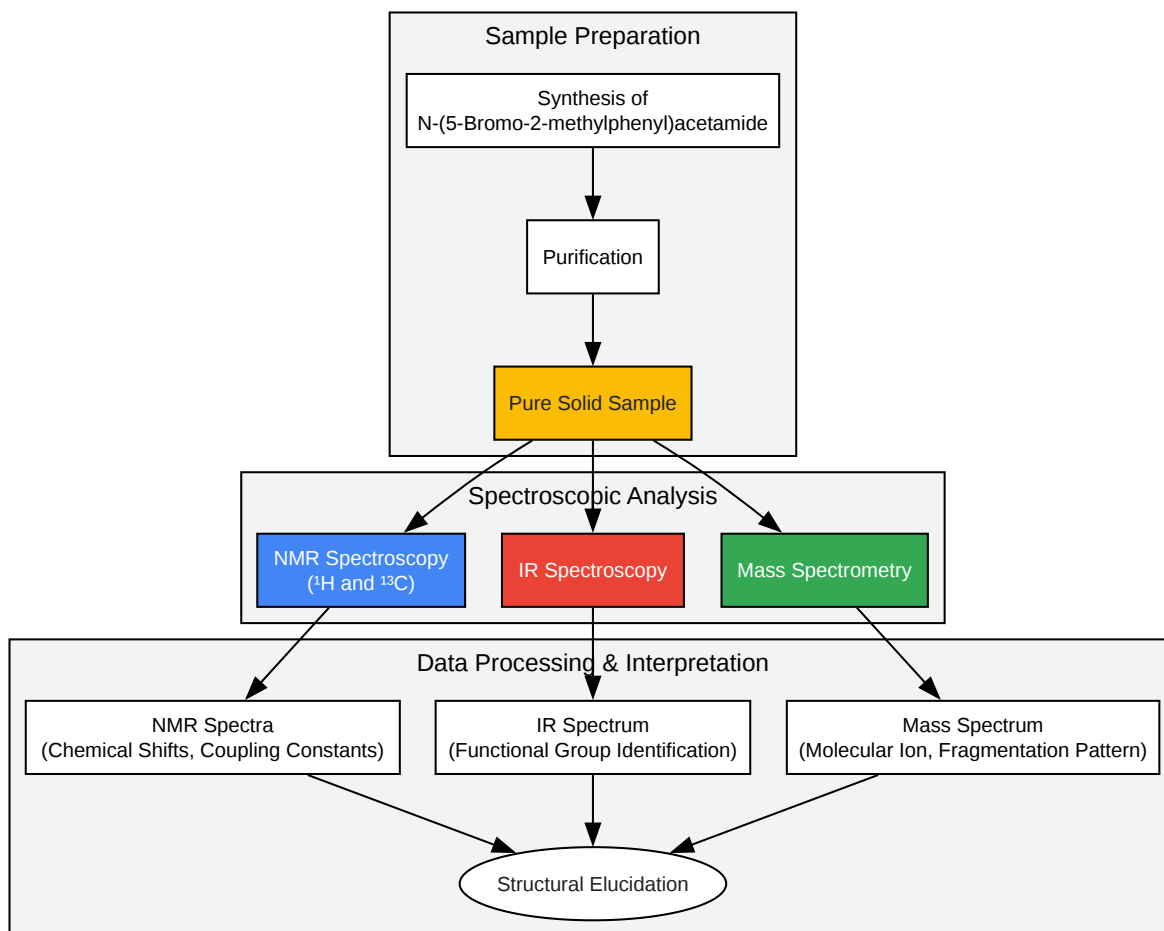
## Mass Spectrometry (MS)

Mass spectral analysis would be performed using an electron ionization (EI) mass spectrometer.

- A small amount of the sample would be introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.
- The sample would be vaporized by heating, and the resulting gas-phase molecules would be bombarded with a beam of high-energy electrons (typically 70 eV).
- This would cause ionization and fragmentation of the molecules. The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- A mass spectrum, a plot of ion intensity versus  $m/z$ , would be generated.

## Experimental Workflow Visualization

The logical flow for the spectroscopic analysis of **N-(5-Bromo-2-methylphenyl)acetamide** is depicted in the following diagram.



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### Spectroscopic Analysis Workflow

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